Citric acid trisodium salt hydrate

Vue d'ensemble

Description

Citric acid trisodium salt hydrate, dnase, rnase and protease free, for molecular biology, is a highly purified form of trisodium citrate. It is widely used in molecular biology applications due to its ability to maintain the integrity of nucleic acids by being free from deoxyribonuclease (DNase), ribonuclease (RNase), and protease contaminants. This compound is essential for various biochemical and molecular biology experiments where the presence of these enzymes could degrade nucleic acids and proteins, leading to inaccurate results.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Citric acid trisodium salt hydrate is synthesized by neutralizing citric acid with sodium hydroxide. The reaction involves the following steps:

- Dissolve citric acid in water.

- Gradually add sodium hydroxide solution to the citric acid solution while stirring.

- Continue adding sodium hydroxide until the pH of the solution reaches around 7-8.

- The solution is then evaporated to obtain the crystalline form of this compound.

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The process involves:

- Large-scale neutralization of citric acid with sodium hydroxide.

- Continuous stirring and monitoring of pH levels.

- Evaporation and crystallization processes to obtain the final product.

- The product is then purified to ensure it is free from DNase, RNase, and protease contaminants.

Analyse Des Réactions Chimiques

Types of Reactions

Citric acid trisodium salt hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different compounds.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents can be used depending on the desired substitution.

Major Products Formed

Oxidation: Oxidation of this compound can lead to the formation of acetone dicarboxylic acid and other oxidized derivatives.

Reduction: Reduction can yield compounds like isocitric acid.

Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C₆H₅Na₃O₇·xH₂O

- Molecular Weight : 258.07 g/mol

- Appearance : White crystalline powder

- pH Range : 7 to 9 (in 5% aqueous solution)

Trisodium citrate is produced by neutralizing citric acid with sodium hydroxide or sodium carbonate. The resulting compound can exist in various hydrated forms, with the dihydrate being the most common in commercial applications.

Food Industry Applications

Trisodium citrate is widely utilized in the food industry due to its ability to regulate acidity and enhance flavor. Its primary functions include:

- Buffering Agent : Maintains pH stability in products like soft drinks, sauces, and dairy products.

- Emulsifier : Helps in the production of processed cheese by preventing fat separation during melting.

- Flavor Enhancer : Used in confectionery and beverages to improve taste profiles.

| Application | Functionality |

|---|---|

| Soft Drinks | pH regulation and flavor enhancement |

| Processed Cheese | Emulsification and prevention of fat separation |

| Confectionery | Flavor enhancement and pH adjustment |

Pharmaceutical Applications

In pharmaceuticals, trisodium citrate serves several critical roles:

- Antacid : Used to relieve discomfort from urinary tract infections and reduce gastric acidity prior to surgical procedures.

- Buffering Agent : Essential in preparing buffer solutions for various biochemical assays.

- Osmotic Laxative : Facilitates bowel movements by drawing water into the intestines.

Trisodium citrate is also a key component of the WHO's oral rehydration solution, aiding in electrolyte balance during dehydration.

Biotechnological Applications

In biotechnology and molecular biology, trisodium citrate is employed for:

- Cell Culture : Acts as a buffering agent to maintain pH levels during cell growth.

- Antigen Retrieval : Enhances antibody staining intensity by breaking protein crosslinks in tissue samples.

- DNA/RNA Stabilization : Provides an optimal environment for nucleic acid manipulation.

| Application | Functionality |

|---|---|

| Cell Culture | pH stabilization |

| Antigen Retrieval | Enhances staining intensity |

| Nucleic Acid Handling | Stabilizes DNA/RNA |

Industrial Applications

Trisodium citrate finds utility in various industrial processes:

- Water Treatment : Acts as a coagulant to remove suspended particles from water.

- Cleaning Agents : Used in descaling agents for boilers and automotive radiators.

- Textile Industry : Functions as a chelating agent to improve dye uptake.

Case Study 1: Food Preservation

In a study examining the effects of trisodium citrate on food preservation, researchers found that its use significantly extended the shelf life of dairy products by maintaining pH stability and preventing spoilage due to microbial growth.

Case Study 2: Medical Use in Urology

A clinical trial demonstrated that administering trisodium citrate effectively alleviated symptoms of cystitis by neutralizing urine acidity, thus providing relief from discomfort associated with urinary tract infections.

Mécanisme D'action

The primary mechanism of action of citric acid trisodium salt hydrate involves its ability to chelate metal ions. By binding to metal ions, it prevents the catalytic activity of DNase, RNase, and protease enzymes, thereby protecting nucleic acids and proteins from degradation. This chelation process is crucial in maintaining the stability and integrity of biological samples during experiments.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Trisodium citrate dihydrate

- Ammonium ferric citrate

- Ammonium citrate tribasic

- Disodium hydrogen citrate sesquihydrate

Uniqueness

Citric acid trisodium salt hydrate, dnase, rnase and protease free, stands out due to its high purity and the absence of DNase, RNase, and protease contaminants. This makes it particularly suitable for sensitive molecular biology applications where the presence of these enzymes could compromise the integrity of the samples.

Activité Biologique

Citric acid trisodium salt hydrate, commonly known as trisodium citrate dihydrate, is a sodium salt of citric acid that plays a significant role in various biological and pharmaceutical applications. This compound is recognized for its multifunctional properties, including its use as a buffering agent, an anticoagulant, and a food preservative. This article explores the biological activity of trisodium citrate dihydrate, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Trisodium citrate dihydrate has the molecular formula C₆H₉Na₃O₉·2H₂O and is typically encountered in a crystalline form. It is highly soluble in water, making it an effective agent in various aqueous applications.

- Buffering Agent :

- Anticoagulant Properties :

- Kidney Stone Prevention :

- Bacterial Inhibition :

Case Studies

- Kidney Stone Management : A study highlighted that patients treated with potassium citrate (another citrate form) showed a significant reduction in stone recurrence compared to controls. This suggests that similar effects could be expected with trisodium citrate due to its ability to increase urinary citrate levels .

- Anticoagulant Efficacy : In a clinical trial involving stored blood products, the use of trisodium citrate demonstrated effective anticoagulation without significant adverse effects, supporting its safety for use in transfusion practices .

Detailed Research Findings

- Bioavailability of Aluminium : Research indicates that citrates can enhance the bioavailability of aluminium from dietary sources. This interaction may have implications for patients with chronic kidney disease, where aluminium toxicity is a concern .

- Cellular Mechanisms : Trisodium citrate has been shown to influence various cellular pathways including apoptosis and autophagy. It modulates signaling pathways such as MAPK/ERK and NF-κB, which are critical in inflammation and cell survival responses .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉Na₃O₉·2H₂O |

| Solubility | Highly soluble in water |

| pH Range | 5.0 - 7.0 |

| Anticoagulant Mechanism | Calcium ion chelation |

| Bacterial Inhibition | Lowers pH |

Propriétés

IUPAC Name |

trisodium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIDNTKRVKSLDB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

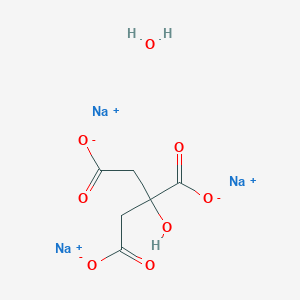

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Na3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040781 | |

| Record name | Sodium citrate tribasic hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

SOLID IN VARIOUS FORMS. | |

| Record name | SODIUM CITRATE PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: good | |

| Record name | SODIUM CITRATE PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

6858-44-2 | |

| Record name | Sodium citrate tribasic hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, hydrate (2:6:11) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CITRATE PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.